molecular formula C14H14Cl2N2O2S B2540644 2,4-dichloro-N-(4-cyanooxan-4-yl)-5-(methylsulfanyl)benzamide CAS No. 1444862-89-8

2,4-dichloro-N-(4-cyanooxan-4-yl)-5-(methylsulfanyl)benzamide

Cat. No. B2540644
CAS RN: 1444862-89-8
M. Wt: 345.24
InChI Key: MKXTYMSACJQERV-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(4-cyanooxan-4-yl)-5-(methylsulfanyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DCMO-MSB and is a potent inhibitor of protein tyrosine phosphatases (PTPs).

Mechanism of Action

DCMO-MSB works by inhibiting the activity of PTPs, which are enzymes that play a critical role in cell signaling pathways. PTPs are involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PTPs, DCMO-MSB can disrupt these signaling pathways and prevent the proliferation of cancer cells. Additionally, DCMO-MSB can suppress the activity of T cells by inhibiting the activity of the T cell receptor.
Biochemical and Physiological Effects:
DCMO-MSB has been shown to have several biochemical and physiological effects. In cancer cells, DCMO-MSB can induce cell cycle arrest and apoptosis. In T cells, DCMO-MSB can suppress the activity of the T cell receptor and prevent the activation of T cells. In the brain, DCMO-MSB has been shown to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

One of the advantages of using DCMO-MSB in lab experiments is its potent inhibitory activity against PTPs. This makes it an excellent tool for studying the role of PTPs in various cellular processes. However, one of the limitations of using DCMO-MSB is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of DCMO-MSB. One potential avenue of research is the development of more potent and selective inhibitors of PTPs. Additionally, further studies are needed to determine the potential therapeutic applications of DCMO-MSB in various diseases, including cancer and autoimmune diseases. Finally, more research is needed to understand the mechanisms underlying the cognitive-enhancing effects of DCMO-MSB in the brain.

Synthesis Methods

The synthesis of DCMO-MSB involves the reaction of 2,4-dichloro-5-(methylsulfanyl)benzoic acid with oxalyl chloride, followed by the reaction of the resulting acid chloride with 4-cyanooxan-4-ylamine. The final product is obtained by the addition of 4-cyanooxan-4-yl-N-(2,4-dichloro-5-(methylsulfanyl)benzoyl)glycinate to a solution of sodium hydroxide.

Scientific Research Applications

DCMO-MSB has been extensively studied for its potential applications in various fields, including cancer research, autoimmune diseases, and neurological disorders. In cancer research, DCMO-MSB has shown promising results as a potential therapeutic agent due to its ability to inhibit PTPs, which are known to play a crucial role in cancer progression. In autoimmune diseases, DCMO-MSB has been shown to suppress the activity of T cells, which are responsible for the immune response. In neurological disorders, DCMO-MSB has been studied for its ability to improve cognitive function and memory.

properties

IUPAC Name

2,4-dichloro-N-(4-cyanooxan-4-yl)-5-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O2S/c1-21-12-6-9(10(15)7-11(12)16)13(19)18-14(8-17)2-4-20-5-3-14/h6-7H,2-5H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXTYMSACJQERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C(=C1)C(=O)NC2(CCOCC2)C#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-(4-cyanooxan-4-yl)-5-(methylsulfanyl)benzamide

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